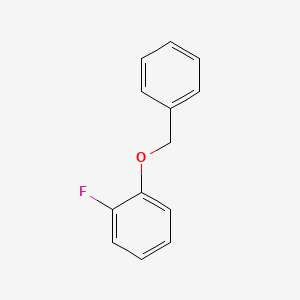

1-Benzyloxy-2-fluoro-benzene

Vue d'ensemble

Description

1-Benzyloxy-2-fluoro-benzene is a useful research compound. Its molecular formula is C13H11FO and its molecular weight is 202.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89803. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with enzymes such asTolloid-like protein 2 and Cathepsin S . These enzymes play crucial roles in various biological processes, including protein processing and cellular signaling.

Mode of Action

It’s worth noting that similar compounds, such as monobenzone, exert their effects by increasing the excretion of melanin from melanocytes, leading to depigmentation . This suggests that 1-(Benzyloxy)-2-fluorobenzene might interact with its targets in a similar manner, causing changes in cellular function.

Biochemical Pathways

Similar compounds have been found to influence themelanin synthesis pathway . This pathway is crucial for skin pigmentation and protection against UV radiation.

Pharmacokinetics

For instance, BION-1301, a compound with a similar structure, was found to have a favorable safety and pharmacokinetic profile in a Phase 1 trial .

Result of Action

Similar compounds have been found to cause changes in cellular function, such as increased melanin excretion , which can lead to observable effects like skin depigmentation.

Action Environment

The action, efficacy, and stability of 1-(Benzyloxy)-2-fluorobenzene can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which involves similar organoboron reagents, is known to be influenced by the reaction conditions . Factors such as temperature, pH, and the presence of other chemicals can affect the reaction outcomes.

Activité Biologique

1-Benzyloxy-2-fluoro-benzene is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article details its biological activity, synthesis, and applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula C₁₁H₉F O. The presence of the benzyloxy group enhances its lipophilicity, which is often correlated with improved biological activity. The fluorine atom contributes to the compound's electronic properties, making it a valuable subject for biological studies.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Investigations have shown that compounds with similar structures possess antimicrobial properties, suggesting potential efficacy against various pathogens.

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties, although specific mechanisms and efficacy require further exploration.

- MAO-B Inhibition : The benzyloxy derivatives have been identified as potential inhibitors of monoamine oxidase B (MAO-B), which is significant for treating neurodegenerative diseases .

The biological activity of this compound may be attributed to its interaction with specific cellular targets. The benzyloxy group can enhance binding affinity to enzymes or receptors involved in various biochemical pathways. For instance, the inhibition of MAO-B could lead to increased levels of neurotransmitters such as dopamine, which is beneficial in treating conditions like Parkinson's disease .

Study 1: MAO-B Inhibition

A study synthesized several benzyloxy derivatives and evaluated their inhibitory effects on human MAO-A and MAO-B. The findings indicated that certain derivatives showed significant inhibition, suggesting a promising avenue for drug development targeting neurodegenerative disorders .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of benzyloxy compounds. Results demonstrated that derivatives similar to this compound exhibited notable activity against various bacterial strains, highlighting their potential as therapeutic agents.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is presented in the table below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Benzyloxy group, Fluorine atom | Antimicrobial, MAO-B Inhibitor |

| 1-Benzyloxy-4-nitrobenzene | Nitro group instead of Fluorine | Anticancer potential |

| 1-Benzyloxy-3-chlorobenzene | Chlorine atom | Antimicrobial properties |

Applications De Recherche Scientifique

Organic Synthesis

1-Benzyloxy-2-fluoro-benzene serves as an important intermediate in the synthesis of various complex organic molecules. Its reactivity allows for numerous transformations, including:

- Nucleophilic Substitution : The benzyloxy group can be replaced by nucleophiles such as amines or thiols.

- Reduction and Oxidation : The compound can undergo reduction to yield derivatives like amines or oxidation to form carbonyl compounds.

| Reaction Type | Example Products |

|---|---|

| Nucleophilic Substitution | 1-Benzyloxy-4-aminomethyl-2-fluoro-benzene |

| Oxidation | 1-Benzyloxy-4-formyl-2-fluoro-benzene |

| Reduction | 1-Benzyloxy-4-methylamino-2-fluoro-benzene |

Recent studies have indicated that this compound exhibits potential biological activities, particularly in the development of pharmaceuticals:

- Anticancer Properties : Compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, derivatives showed IC50 values as low as 0.37 µM against HeLa cells, indicating potent anticancer properties.

Materials Science

In materials science, this compound is utilized in the synthesis of advanced materials such as polymers and coatings. Its unique properties contribute to enhancing the performance and stability of these materials.

Case Study 1: Anticancer Activity

A study investigated the efficacy of various derivatives of this compound against different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with low IC50 values, highlighting their potential as anticancer agents. This study underscores the importance of structural modifications in enhancing biological activity.

Case Study 2: Organic Synthesis

In another research project, this compound was employed as a precursor in synthesizing novel benzyl ethers through palladium-catalyzed reactions. The study demonstrated high yields and selectivity, showcasing the compound's utility in organic synthesis pathways.

Propriétés

IUPAC Name |

1-fluoro-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSQIFUSMWMQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40293479 | |

| Record name | 1-Benzyloxy-2-fluoro-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368-21-8 | |

| Record name | 368-21-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyloxy-2-fluoro-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.